2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide
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Overview
Description
2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide is a synthetic organic compound characterized by the presence of a fluorophenoxy group, a hydroxy-substituted pentyl chain, and a thiophene ring
Scientific Research Applications
Chemistry
In chemistry, 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the fluorophenoxy and thiophene groups suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the fluorophenoxy and thiophene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate acylating agent to form 2-fluorophenoxyacetyl chloride.
Coupling with Thiophene Derivative: The next step involves the coupling of the fluorophenoxyacetyl chloride with a thiophene derivative under basic conditions to form the intermediate compound.
Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent to introduce the hydroxy group at the desired position on the pentyl chain.
Final Amidation: The final step involves the amidation reaction, where the hydroxylated intermediate is reacted with an amine to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.
Substitution: The fluorine atom on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxy derivatives.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorophenoxy group could enhance binding affinity to certain targets, while the thiophene ring could contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acetamide: Similar structure but with a different position of the thiophene ring.
2-(2-chlorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(2-fluorophenoxy)-N-(5-hydroxy-3-(furan-3-yl)pentyl)acetamide: Similar structure but with a furan ring instead of thiophene.
Uniqueness
The uniqueness of 2-(2-fluorophenoxy)-N-(5-hydroxy-3-(thiophen-3-yl)pentyl)acetamide lies in the combination of the fluorophenoxy and thiophene groups, which confer distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the thiophene ring can provide additional electronic and steric effects.
This compound’s unique structure makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-hydroxy-3-thiophen-3-ylpentyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c18-15-3-1-2-4-16(15)22-11-17(21)19-8-5-13(6-9-20)14-7-10-23-12-14/h1-4,7,10,12-13,20H,5-6,8-9,11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLRIFYHBXIYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCC(CCO)C2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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